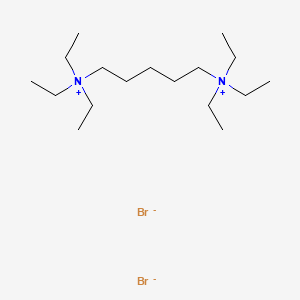

Ammonium, pentamethylenebis(triethyl-, dibromide

Description

Introduction to Bis-quaternary Ammonium Compounds

Bis-quaternary ammonium compounds are dimeric cations with two quaternary ammonium centers connected by a bridging chain. These compounds exhibit unique surfactant and bioactive properties, making them valuable in both industrial and pharmaceutical applications. Their structure typically involves two nitrogen atoms, each bonded to four alkyl groups, with a linking chain that modulates their physicochemical behavior.

Historical Context of Polymethylene Bis-ammonium Salts

Polymethylene bis-quaternary ammonium salts, such as pentamethylenebis(triethylammonium) dibromide, were first synthesized in the late 19th century. Early studies by Brieger (1886) and Ackermann (1921) explored tetramethylene bis-trimethylammonium salts for their curare-like neuromuscular blocking effects. These compounds were later systematically investigated in the mid-20th century for structure-activity relationships, particularly in muscle relaxation.

The development of polymethylene bis-ammonium salts accelerated in the 1950s–1970s, driven by their potential as neuromuscular blockers. Key milestones include:

- 1886 : Brieger’s synthesis of tetramethylene bis-trimethylammonium hydroxide and its curariform activity.

- 1921 : Ackermann’s work on ethylene and pentamethylene bis-trimethylammonium salts.

- 1997 : Systematic evaluation of polymethylene bis-quaternary ammonium salts (e.g., BTM and BTE series) for neuromuscular blockade.

These studies established that chain length critically influences biological activity, with longer chains (e.g., nonamethylene, decamethylene) showing greater potency.

Significance of Pentamethylenebis(triethylammonium) Dibromide

Pentamethylenebis(triethylammonium) dibromide (BTE5) is a polymethylene bis-quaternary ammonium salt with a five-carbon chain linking two triethylammonium groups. Its structure (Br–[CH2]5–N+(CH2CH3)3–[CH2]5–N+(CH2CH3)3–Br) enables competitive inhibition of acetylcholine at nicotinic receptors, inducing muscle relaxation.

Key Research Findings

Synthesis and Structural Characterization

Pharmacological Activity

Applications and Limitations

Detailed Research Findings

Table 1: Neuromuscular Blocking Activity of Polymethylene Bis-quaternary Ammonium Salts

| Compound | Chain Length (n) | Relative Potency vs. Tetramethylammonium Iodide | Key Observations |

|---|---|---|---|

| BTM2 | 2 | ~2× more active | High activity |

| BTM5 | 5 | Low activity | Moderate chain |

| BTE5 | 5 | Moderate activity | Triethyl analog |

| BTM9 | 9 | ~5–6× more active | Long-chain |

| BTM12 | 12 | ~5–6× more active | Highest potency |

Data compiled from systematic studies on neuromuscular blockade.

Mechanism of Action

BTE5 acts as a competitive antagonist at nicotinic acetylcholine receptors, preventing acetylcholine from binding and triggering muscle contraction. This mechanism is shared with other neuromuscular blockers like pancuronium, though BTE5’s efficacy differs due to its chain length and quaternary ammonium structure.

Diaphragmatic Resistance

Studies on pancuronium (a non-bis-quaternary blocker) revealed that the diaphragm requires higher doses for paralysis compared to peripheral muscles like the adductor pollicis. While BTE5’s diaphragmatic effects were not explicitly tested, its structural similarity to pancuronium suggests analogous resistance patterns.

Properties

IUPAC Name |

triethyl-[5-(triethylazaniumyl)pentyl]azanium;dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H40N2.2BrH/c1-7-18(8-2,9-3)16-14-13-15-17-19(10-4,11-5)12-6;;/h7-17H2,1-6H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGXNJBNUQDVYKB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CCCCC[N+](CC)(CC)CC.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H40Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7128-82-7 | |

| Record name | Ammonium, pentamethylenebis(triethyl-, dibromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007128827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Pentanediaminium, N1,N1,N1,N5,N5,N5-hexaethyl-, bromide (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Ammonium, pentamethylenebis(triethyl-, dibromide) is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

Chemical Structure and Properties

This compound) is characterized by its quaternary ammonium structure, which typically exhibits significant antimicrobial properties. The presence of the dibromide moiety enhances its reactivity and interaction with biological systems.

Antimicrobial Properties

Quaternary ammonium compounds (QACs), including this compound), are known for their broad-spectrum antimicrobial activity. They act primarily by disrupting microbial cell membranes, leading to cell lysis.

Mechanism of Action:

- Membrane Disruption: QACs integrate into the lipid bilayer of microbial membranes, increasing permeability and causing leakage of cellular contents.

- Inhibition of Enzymatic Activity: They may also inhibit key enzymes involved in metabolic processes within microorganisms.

Case Studies

-

Study on Efficacy Against Bacteria:

A study evaluated the effectiveness of various QACs against Gram-positive and Gram-negative bacteria. This compound) demonstrated a minimum inhibitory concentration (MIC) of 0.5 mg/L against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties . -

Fungal Inhibition:

Another study reported that this compound exhibited antifungal activity against Candida species, with an MIC ranging from 1 to 4 mg/L. The mechanism involved disruption of fungal cell wall synthesis .

Comparative Analysis

The following table summarizes the biological activities of this compound) compared to other similar quaternary ammonium compounds:

| Compound | Antibacterial Activity (MIC mg/L) | Antifungal Activity (MIC mg/L) |

|---|---|---|

| This compound) | 0.5 (S. aureus), 0.5 (E. coli) | 1-4 (Candida spp.) |

| Benzalkonium Chloride | 0.1-0.5 | 0.5-2 |

| Cetyltrimethylammonium Bromide | 0.2-1 | 1-3 |

Resistance Mechanisms

Despite their efficacy, the emergence of resistance to QACs poses a significant challenge in clinical settings. Mechanisms include:

- Efflux Pumps: Some bacteria develop efflux mechanisms that expel QACs from their cells.

- Altered Membrane Composition: Changes in membrane lipid composition can reduce QAC binding and efficacy.

Research Findings

Recent research has focused on enhancing the efficacy of this compound) through formulation modifications and combination therapies:

- Formulation Studies: Encapsulation in liposomes has been shown to improve stability and enhance antimicrobial activity.

- Combination Therapies: Synergistic effects with other antimicrobial agents have been documented, potentially reducing resistance development.

Scientific Research Applications

Chemical Synthesis

1.1 Intermediate in Organic Synthesis

Ammonium, pentamethylenebis(triethyl-, dibromide) is utilized as an intermediate in the synthesis of various organic compounds. Its structure allows it to participate in nucleophilic substitution reactions, making it valuable for creating more complex molecules in organic chemistry.

- Reactivity : The dibromide moiety facilitates nucleophilic attack, leading to the formation of derivatives that can be further modified for specific applications in pharmaceuticals and agrochemicals .

Biological Applications

2.1 Enzyme Studies

This compound is employed in biological research to study enzyme-catalyzed reactions involving brominated substrates. The presence of bromine enhances the reactivity of the compound, allowing researchers to investigate mechanisms of enzymatic action and substrate specificity .

2.2 Potential Antimicrobial Activity

Preliminary studies suggest that this compound) may exhibit antimicrobial properties due to its quaternary ammonium structure, which is known to interact with microbial membranes . Further research is necessary to explore this potential.

Industrial Applications

3.1 Catalysis

In industrial settings, this compound) serves as a catalyst in various chemical reactions. Its ability to stabilize transition states makes it useful in promoting reactions that might otherwise proceed slowly or require harsh conditions .

3.2 Gas Separation Processes

This compound has been investigated for its potential use in gas separation technologies. Its unique chemical properties allow it to selectively interact with certain gases, making it a candidate for applications in environmental science and industrial gas purification systems .

Safety and Environmental Considerations

While this compound) shows promise in various applications, safety data indicates that exposure limits should be adhered to due to potential health risks associated with its bromine content. Regulatory bodies have established guidelines for handling this compound safely in laboratory and industrial environments .

Case Studies

| Study | Application Focus | Findings |

|---|---|---|

| Enzyme Interaction Research | Biochemical pathways | Demonstrated reactivity with specific enzymes leading to product formation |

| Catalytic Activity Assessment | Industrial synthesis | Showed enhanced reaction rates compared to traditional catalysts |

| Antimicrobial Testing | Microbial inhibition | Preliminary results indicated potential effectiveness against certain bacteria |

Preparation Methods

Reaction Equation (Generalized)

$$

\text{Br-(CH}2)5\text{-Br} + 2\,\text{(C}2\text{H}5)3\text{N} \rightarrow [(\text{C}2\text{H}5)3\text{N}^+-(CH}2)5\text{-N}^+(\text{C}2\text{H}5)3][\text{Br}^-]2

$$

Data Table: Synthesis Parameters

| Parameter | Value/Range | Notes |

|---|---|---|

| Molar ratio | 2:1 (amine:dibromide) | Excess amine may be used |

| Solvent | Acetonitrile, ethanol | Polar aprotic solvents preferred |

| Temperature | 50–80°C | Higher temps accelerate quaternization |

| Reaction time | 12–24 hours | Depends on scale and mixing |

| Purification | Filtration, recrystallization | Removes unreacted materials and byproducts |

| Yield (expected) | 70–90% | Based on similar quaternary ammonium syntheses |

Note: These values are inferred from general procedures for quaternary ammonium salt synthesis due to the lack of compound-specific published protocols.

Research Findings and Literature Review

- Structural Analogs : The described quaternization method is consistent with the preparation of other bis-quaternary ammonium salts, such as those used in phase-transfer catalysis and as disinfectants.

- Documentation : Direct, peer-reviewed synthesis protocols for Ammonium, pentamethylenebis(triethyl-, dibromide are scarce in the public domain. Most available information is based on chemical supplier data and extrapolation from related compounds.

- Safety Considerations : As with many quaternary ammonium compounds, this substance should be handled with care due to potential irritant properties.

Summary Table: Key Properties

| Property | Value |

|---|---|

| CAS Number | 7128-82-7 |

| Molecular Formula | C₁₇H₄₀Br₂N₂ |

| Molecular Weight | 432.3 g/mol |

| IUPAC Name | triethyl-[5-(triethylazaniumyl)pentyl]azanium;dibromide |

| Common Synonyms | 1,5-Pentanediaminium, N,N,N,N',N',N'-hexaethyl-, dibromide; Pentamethylenebis(triethylammonium bromide) |

| Preparation Route | Quaternization of triethylamine with 1,5-dibromopentane (inferred) |

Q & A

Basic Research Questions

Q. What are the established synthesis routes for Ammonium, pentamethylenebis(triethyl-, dibromide)?

- Methodological Answer : The compound can be synthesized via alkylation of tertiary amines with dibromoalkanes. A typical protocol involves reacting triethylamine with 1,5-dibromopentane in anhydrous ethanol under reflux (70–80°C) for 24–48 hours. Post-reaction, the product is precipitated using diethyl ether and purified via recrystallization from acetone .

- Key Characterization Tools :

| Technique | Purpose | Example Parameters |

|---|---|---|

| ¹H/¹³C NMR | Confirm quaternary ammonium structure | δ ~3.2–3.5 ppm (N-CH2), δ ~1.2–1.5 ppm (CH3) |

| XRD | Crystallinity analysis | Compare with density estimate (1.3953 g/cm³) |

Q. How should researchers characterize its thermal stability for storage and experimental use?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) under nitrogen to determine decomposition thresholds. The compound has a melting point of 301°C, but decomposition may occur at higher temperatures. Store at room temperature in airtight containers, shielded from light and moisture to prevent hydrolysis of quaternary ammonium bonds .

Q. What analytical methods are critical for confirming purity and structural integrity?

- Methodological Answer :

- Elemental Analysis : Verify Br content (~45.8% by molar mass) .

- Ion Chromatography : Quantify bromide counterions post-dissolution in deionized water .

- Mass Spectrometry (ESI-MS) : Detect molecular ion peaks at m/z 348.16 (M²⁺) .

Advanced Research Questions

Q. How does the compound’s molecular geometry influence its interactions with biological membranes?

- Methodological Answer : Use molecular dynamics (MD) simulations to model the compound’s interaction with lipid bilayers. Compare with analogs (e.g., hexamethylenebis-triethyl derivatives) to assess how alkyl chain length affects membrane permeability. Experimental validation can involve fluorescence anisotropy to measure membrane rigidity changes .

Q. How to resolve discrepancies in reported toxicity data for quaternary ammonium analogs?

- Methodological Answer : Acute toxicity (e.g., LD50) varies with administration route and species. For example:

| Compound | Route | Species | LD50 | Reference |

|---|---|---|---|---|

| Decamethonium dichloride | Intravenous | Mouse | 794 µg/kg | |

| Didecazonium triethiodide | Intraperitoneal | Mouse | 180 µg/kg |

- Differences may arise from counterion effects (Br⁻ vs. I⁻) or steric hindrance. Validate via in vitro cytotoxicity assays (e.g., HEK293 cell viability) under controlled ionic conditions .

Q. What experimental designs are optimal for studying its phase behavior in aqueous solutions?

- Methodological Answer :

- Dynamic Light Scattering (DLS) : Monitor aggregation behavior at varying concentrations (0.1–10 mM).

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics with surfactants or cyclodextrins to assess host-guest interactions .

- Critical Micelle Concentration (CMC) : Determine via conductivity measurements .

Methodological and Theoretical Frameworks

Q. How to integrate theoretical models (e.g., DFT) with experimental data for mechanistic studies?

- Methodological Answer :

Perform density functional theory (DFT) calculations to optimize geometry and predict electrostatic potential maps.

Correlate with experimental NMR chemical shifts and XRD lattice parameters.

Use conceptual frameworks (e.g., hard-soft acid-base theory) to explain reactivity trends .

Q. What strategies address conflicting data in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Apply multivariate statistical analysis (e.g., PCA) to identify outliers in datasets.

- Replicate experiments under standardized conditions (pH, temperature, solvent purity) .

- Cross-reference with analogs (e.g., hexamethylene vs. pentamethylene derivatives) to isolate chain-length effects .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, goggles) to prevent skin/eye contact. Avoid inhalation of fine powders.

- Store separately from strong oxidizing agents (e.g., peroxides) to prevent explosive reactions .

- Emergency response: Rinse exposed areas with water for 15 minutes; seek medical attention if irritation persists .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.